molecular formula C11H13IO B2960554 2-(Iodomethyl)-5-phenyloxolane CAS No. 36842-33-8

2-(Iodomethyl)-5-phenyloxolane

Cat. No.: B2960554
CAS No.: 36842-33-8
M. Wt: 288.128
InChI Key: LXZBQHGUWKJHPZ-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-5-phenyloxolane is an organic compound characterized by the presence of an iodomethyl group and a phenyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-5-phenyloxolane typically involves the iodination of a suitable precursor. One common method is the reaction of 5-phenyloxolane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, or other nucleophiles in an appropriate solvent.

    Oxidation: Sodium periodate, manganese dioxide, or other oxidizing agents under controlled conditions.

    Reduction: Lithium aluminum hydride or other reducing agents in an inert atmosphere.

Major Products:

    Substitution: Formation of substituted oxolanes with various functional groups.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(Iodomethyl)-5-phenyloxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-5-phenyloxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The phenyl group provides additional stability and influences the compound’s reactivity.

Comparison with Similar Compounds

    2-(Bromomethyl)-5-phenyloxolane: Similar structure but with a bromine atom instead of iodine.

    2-(Chloromethyl)-5-phenyloxolane: Contains a chlorine atom instead of iodine.

    2-(Fluoromethyl)-5-phenyloxolane: Contains a fluorine atom instead of iodine.

Comparison:

    Reactivity: 2-(Iodomethyl)-5-phenyloxolane is generally more reactive than its bromine, chlorine, and fluorine analogs due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

    Applications: While all these compounds can be used in organic synthesis, the specific reactivity of the iodomethyl group makes this compound particularly useful in certain reactions where a highly reactive leaving group is required.

Properties

IUPAC Name

2-(iodomethyl)-5-phenyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZBQHGUWKJHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CI)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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